2-Hydroxyhexanedial
Overview
Description
2-Hydroxyhexanedial, also known as 2-Hydroxyadipaldehyde, is an intermediate compound used as an insolubilizing agent for proteins and polyhydroxy materials. It also serves as a cross-linking agent for polyvinyl compounds and a shrinkage control agent in textiles .
Molecular Structure Analysis
The molecular formula of this compound is C6H10O3. The exact mass of the compound is unknown. The complexity rating of the compound is also unknown.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The topological polar surface area is 54.4 Ų . The compound is also described as having a complexity of 90.3 .
Scientific Research Applications
Atmospheric Chemistry : 2-Hydroxyhexanedial is relevant in atmospheric chemistry, particularly in the study of alkoxy radicals like the 2-hexoxy radical. These studies are crucial for understanding atmospheric reactions and potential environmental impacts (Eberhard et al., 1995).
Industrial Chemistry and Metabolism : Metabolites of industrial chemicals, such as 2-ethylhexanoic acid, are closely related to this compound. Research in this area is significant for understanding the toxicology and metabolism of these chemicals in biological systems (Pennanen et al., 1991).
Secondary Metabolites in Plants : Hydroxamic acids, which are structurally related to this compound, play a major role in plant defense against pests and diseases. This research is essential for agricultural sciences and understanding plant biochemistry (Niemeyer, 1988).
Toxicology and Occupational Health : The study of compounds such as 2,5-hexanedione, which are structurally similar to this compound, is vital in occupational health, particularly for monitoring exposure to toxic substances in industries like shoe manufacturing (Santos et al., 2002).
Food Chemistry : Aldehydes like 4-Hydroxyhex-2-enal, related to this compound, are studied for their reactivity in food systems, impacting food quality and safety (Vandemoortele et al., 2020).
Pharmaceutical Research : Research on hydroxychloroquine, a compound with a hydroxyl group like this compound, informs drug development and treatment strategies, particularly in the context of diseases like COVID-19 (Ou et al., 2020).
Environmental Chemistry : Investigations into the solubilities of compounds like 2-hydroxyhexanoic acid ethyl ester in supercritical CO2 are important for understanding chemical behavior in various environmental conditions (Chyliński & Gregorowicz, 1998).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxyhexanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-2-1-3-6(9)5-8/h4-6,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMIMRADNBGDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030345 | |
Record name | 2-Hydroxyhexanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141-31-1 | |
Record name | 2-Hydroxyadipaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedial, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyhexanedial | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyhexanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyadipaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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